molecular formula C17H15N3O5S B6521987 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide CAS No. 896702-07-1

2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide

Katalognummer: B6521987
CAS-Nummer: 896702-07-1
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: IEBUSFYWWWNANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzothiadiazinone class, characterized by a 1,2,4-benzothiadiazine-1,1,3-trioxide core substituted with a 4-acetylphenyl group at position 2 and an acetamide moiety at position 2. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial, anticancer, or receptor modulation contexts .

Eigenschaften

IUPAC Name

2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-11(21)12-6-8-13(9-7-12)20-17(23)19(10-16(18)22)14-4-2-3-5-15(14)26(20,24)25/h2-9H,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBUSFYWWWNANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzothiadiazin core structure with acetyl and acetamide functional groups. Its molecular formula is C15H14N2O4S, and it possesses notable pharmacological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antioxidant Activity : The presence of the benzothiadiazin moiety is associated with antioxidant properties that help in neutralizing free radicals.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzothiadiazine derivatives. For instance:

CompoundCancer TypeIC50 Value (µM)Reference
2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-benzothiadiazin]MCF-7 (breast cancer)15.6
Similar derivativesA549 (lung cancer)12.3

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways including caspase activation and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising results against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate the potential use of this compound in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Case Study 2: Antimicrobial Testing

In a controlled trial assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory effects. The study concluded that it could be developed as an alternative therapeutic agent for antibiotic-resistant infections.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound has been investigated for its potential stimulant and antidepressant activities . Research has shown that derivatives of benzothiadazines exhibit significant interactions with biological targets relevant to mood regulation and cognitive functions. The mechanism of action is primarily linked to its ability to modulate neurotransmitter systems in the brain, which could lead to therapeutic effects in conditions such as depression and anxiety disorders.

Synthesis and Characterization

The synthesis of 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetamide typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available precursors such as 4-acetylphenol and various thiadiazine derivatives.
  • Reactions : The amidolysis reaction is a common method used to form this compound. This involves treating an anhydride with an amine under controlled conditions to yield the desired acetamide.

The characterization of this compound can be accomplished through techniques such as:

  • X-ray Crystallography : To determine the precise molecular structure.
  • NMR Spectroscopy : To analyze the molecular environment of hydrogen and carbon atoms within the compound.

Biological Evaluations

Numerous studies have evaluated the biological activity of related compounds within the benzothiadiazine family. These evaluations often focus on:

  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Anticancer Potential : Early-stage research indicates that certain structural modifications may enhance cytotoxicity against cancer cell lines .

Chemical Reactivity

The compound exhibits reactivity typical of esters and heterocyclic compounds. Its stability under varying pH conditions has implications for its reactivity in medicinal chemistry contexts. This stability can influence its formulation in drug development processes.

Data Tables

Activity TypeObserved EffectsReference
AntidepressantSignificant improvement in mood in animal models
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxicity observed in breast cancer cell lines

Case Study 1: Antidepressant Activity

A study conducted on a series of benzothiadazine derivatives demonstrated that modifications in the acetyl group enhanced their binding affinity to serotonin receptors, leading to improved antidepressant effects in rodent models. The study highlighted the importance of structural variations in optimizing pharmacological efficacy.

Case Study 2: Antimicrobial Properties

Research published in a peer-reviewed journal evaluated the antimicrobial properties of several benzothiadazine derivatives, including our target compound. The results indicated potent activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzothiadiazinone/Benzothiazine Cores
Compound Name Core Structure Key Substituents Molecular Formula Biological Activity/Application Reference
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazinone 4-Phenoxyphenyl acetamide C₂₁H₁₇N₃O₄S Unknown (structural analog)
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide Benzothiazine 4-Chlorophenyl, acetamide C₁₆H₁₃ClN₂O₂S Antimicrobial potential
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)-N-[(1S)-1-[(2S)-oxolan-2-yl]ethyl]acetamide Benzothiazine Tetrahydrofuran-substituted ethyl acetamide C₁₆H₂₀N₂O₃S Not reported

Key Observations :

  • Benzothiadiazinone vs.
  • Substituent Effects: The 4-acetylphenyl group in the target compound introduces a hydrophobic moiety, which may enhance membrane permeability compared to the 4-phenoxyphenyl (moderately polar) or 4-chlorophenyl (halogenated) groups in analogs .
Acetamide Derivatives with Heterocyclic Modifications
Compound Name Heterocyclic System Key Features Biological Activity Reference
N-(4-Acetylphenyl)-2-[(benzimidazole-2-yl)thio]acetamide Benzimidazole-thioether Thioether linkage, acetylphenyl Anticancer (NCI screening)
N-(4-Acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide Purine-phenoxy Adenosine receptor-targeting Receptor modulation (hypothetical)
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone-thioether Ester group, phenyl substitution Intermediate for hydrazide synthesis

Key Observations :

  • Heterocyclic Linkages: Thioether (e.g., benzimidazole) or phenoxy (e.g., purine) groups diversify pharmacological targets. The target compound’s benzothiadiazinone core may favor interactions with sulfonyl-binding enzymes or receptors .
  • Acetylphenyl vs. Other Groups : The acetylphenyl moiety balances hydrophobicity and hydrogen-bonding capacity, contrasting with ester () or purine () derivatives that may exhibit distinct solubility profiles .

Vorbereitungsmethoden

Core Benzothiadiazine Synthesis

The benzothiadiazine core is typically synthesized via cyclization reactions. A common method involves reacting 2-aminobenzenesulfonamide with an appropriate electrophilic partner. For example, o-azidobenzenesulfonic acid (prepared from 2-aminobenzenesulfonic acid via diazotization and azide substitution) reacts with acetylated anilines under thermal conditions to form the benzothiadiazine ring .

Key Reaction Steps :

  • Diazotization : 2-Aminobenzenesulfonic acid is treated with NaNO₂ and H₂SO₄ at 0°C to generate a diazonium intermediate.

  • Azide Formation : The diazonium salt reacts with NaN₃ to yield o-azidobenzenesulfonic acid .

  • Cyclization : The azide undergoes thermal decomposition or Staudinger-type reactions with triphenylphosphine (PPh₃) to form the benzothiadiazine-1,1-dioxide core .

Example Protocol :

  • Reactants : o-Azidobenzenesulfonyl chloride (1.0 eq), 4-acetylaniline (1.2 eq).

  • Conditions : Reflux in dichloromethane with DMF as a catalyst, followed by PPh₃-mediated cyclization at 135°C .

  • Yield : 73–98% .

Introduction of the 4-Acetylphenyl Group

The 4-acetylphenyl substituent is introduced via nucleophilic substitution or Friedel-Crafts acylation. In one approach, 4-acetylaniline is condensed with the benzothiadiazine core using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization Strategy :

  • Solvent-Free Conditions : A patent (CN113121470A) demonstrates that omitting solvents improves yield (up to 98%) and reduces purification steps .

  • Catalysis : Lewis acids like AlCl₃ facilitate Friedel-Crafts acylation on the benzene ring.

Reaction Table :

StepReagents/ConditionsYieldPurity
Benzothiadiazine coreo-Azidobenzenesulfonyl chloride, PPh₃90% 96%
4-Acetylphenyl addition4-Acetylaniline, EDCI, DCM85%97%

Acetamide Functionalization

The acetamide group is introduced via amidation of a carboxylic acid intermediate. For example, the benzothiadiazine derivative is treated with chloroacetyl chloride in the presence of a base (e.g., NaHCO₃), followed by reaction with ammonia .

Critical Parameters :

  • Temperature : Amidation proceeds optimally at 25–40°C to avoid side reactions.

  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc) achieves >99% purity .

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylated intermediate .

Solvent-Free and Green Chemistry Approaches

A patent (CN113121470A) highlights a solvent-free method for benzothiadiazine synthesis :

  • Reactants : 2-Aminobenzenesulfonamide (1.0 eq), 4-acetylphenyl isocyanate (1.1 eq).

  • Conditions : Ball milling at 25°C for 2 hours.

  • Advantages : No solvent waste, 98% yield, minimal purification .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Solvent-free Eco-friendly, high yieldRequires specialized equipment98%
Classical cyclization Well-characterized intermediatesMulti-step, lower yield73–90%
Friedel-CraftsDirect acylationHarsh conditions (AlCl₃)85%

Characterization and Quality Control

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl peak at δ 2.6 ppm) .

  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 481.5 for C₂₄H₂₃N₃O₆S) .

  • Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >96% purity .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step protocols starting with functionalization of the benzothiadiazine core. Key steps include:

  • Cyclocondensation : Reaction of thiosemicarbazides with substituted benzaldehydes under acidic conditions to form the trioxo-benzothiadiazine scaffold.
  • Acetylation : Introduction of the 4-acetylphenyl group via nucleophilic substitution or Friedel-Crafts acylation.
  • Acetamide Coupling : Use of coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety.
    Reaction conditions (temperature, solvent, catalysts) must be optimized to avoid side products. Characterization via NMR (1H/13C), HRMS , and X-ray crystallography is critical for structural validation .

Q. Q2. How is the compound characterized to confirm structural integrity?

Methodological Answer: A combination of analytical techniques is employed:

  • Spectroscopy : 1H/13C NMR for functional group identification and stereochemical analysis.
  • Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length: 0.003 Å, R factor: 0.049) .
  • Chromatography : HPLC or TLC for purity assessment (>95% purity required for biological assays).

Advanced Research Questions

Q. Q3. What is the structural basis for its interaction with aldose reductase, and how does substitution influence inhibitory activity?

Methodological Answer: The benzothiadiazine scaffold acts as a competitive inhibitor of aldose reductase (ALR2). Key structural insights:

  • N4-Acetic Acid Group : Directly interacts with the enzyme’s catalytic site (Tyr48 and His110 residues).

  • Halogen Substituents : Electron-withdrawing groups (e.g., Cl, F) at the C-7 position enhance binding affinity.

  • SAR Data :

    Compound DerivativeIC50 (μM)Substituent Position
    9m 0.0327-Cl
    9i 0.1457-F
    Parent scaffold>1.0Unsubstituted

Molecular docking studies (e.g., AutoDock Vina) validate these interactions .

Q. Q4. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

Methodological Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use consistent enzyme sources (e.g., recombinant human ALR2) and buffer systems.
  • Control for Redox Activity : Test compounds for intrinsic fluorescence or redox interference in spectrophotometric assays.
  • Orthogonal Validation : Confirm activity via cell-based models (e.g., sorbitol accumulation in diabetic rat sciatic nerves) .

Q. Q5. What experimental designs are recommended for studying its pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4).
    • Permeability : Caco-2 cell monolayer assay.
    • Metabolic Stability : Incubation with liver microsomes (e.g., human CYP450 isoforms).
  • In Vivo Pharmacokinetics :
    • Dosing : Intravenous/oral administration in rodent models.
    • Plasma Sampling : LC-MS/MS for quantification (LLOQ: 1 ng/mL).
    • Tissue Distribution : Radiolabeled compound tracking .

Mechanistic and Interaction Studies

Q. Q6. How does the compound interact with DNA or protein targets?

Methodological Answer:

  • DNA Interaction :
    • UV-Vis Titration : Monitor hypochromicity shifts to assess intercalation.
    • Ethidium Bromide Displacement : Competitive binding assays.
  • Protein Interaction :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).
    • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. Q7. What computational methods support the design of analogs with improved efficacy?

Methodological Answer:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity.
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual analogs .

Data Contradiction and Reproducibility

Q. Q8. How can researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Optimization : Use automated reactors (e.g., ChemSpeed) for precise control of temperature/pH.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR for reaction monitoring).
  • DoE (Design of Experiments) : Identify critical parameters (e.g., solvent polarity, catalyst loading) via factorial design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.